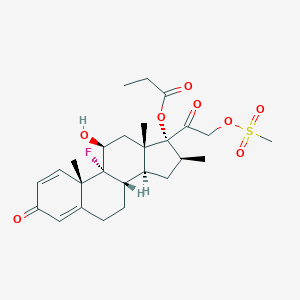

Betamethasone 17-Propionate 21-Mesylate

概要

説明

Betamethasone 17-Propionate 21-Mesylate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known glucocorticoid used in various medical treatments. This compound is primarily utilized in topical formulations to treat inflammatory skin conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 17-Propionate 21-Mesylate involves multiple steps, starting from betamethasone. The key steps include the esterification of betamethasone with propionic acid to form betamethasone 17-propionate, followed by the mesylation of the 21-hydroxy group using methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Betamethasone 17-Propionate 21-Mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: The mesylate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield betamethasone 17-propionate 21-carboxylic acid, while reduction may produce betamethasone 17-propionate 21-alcohol .

科学的研究の応用

Structure

The compound features dual ester and mesylate functional groups, which contribute to its lipophilicity and enhance skin penetration. This structural modification allows for prolonged anti-inflammatory effects compared to other corticosteroids.

Clinical Applications

- Dermatology : Betamethasone 17-Propionate 21-Mesylate is extensively used in topical formulations for treating conditions like eczema, psoriasis, and dermatitis. Its efficacy in reducing inflammation and controlling symptoms has been well-documented in clinical studies .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, particularly in the development and validation of chromatographic methods. Its purity and stability make it suitable for quality control in pharmaceutical formulations .

Pharmacokinetics Studies

Research indicates that betamethasone derivatives can be rapidly metabolized in vivo, with metabolites such as betamethasone 17-propionate being detected in maternal and fetal tissues during pregnancy studies . This highlights the importance of understanding the pharmacokinetics of this compound for safe therapeutic applications.

Biological Research

Studies have focused on the effects of betamethasone on cellular processes related to inflammation and immune modulation. For instance, it has been shown to influence the hypothalamo-pituitary-adrenocortical axis, which is crucial for understanding its systemic effects during therapeutic use .

Case Study 1: Efficacy in Psoriasis Treatment

A clinical trial involving patients with moderate to severe psoriasis demonstrated significant improvement in skin lesions after four weeks of treatment with this compound ointment compared to a placebo group. Patients reported reduced itching and scaling, indicating its effectiveness as a topical therapy .

Case Study 2: Pharmacokinetics During Pregnancy

In a study examining the pharmacokinetics of betamethasone during pregnancy, researchers found that both maternal and fetal adrenals were affected by the administration of betamethasone derivatives. The study highlighted the rapid metabolism of these compounds and their potential implications for fetal development .

作用機序

Betamethasone 17-Propionate 21-Mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes . The compound inhibits the activity of phospholipase A2, reducing the production of arachidonic acid derivatives, which are key mediators of inflammation .

類似化合物との比較

- Betamethasone Dipropionate

- Clobetasol Propionate

- Fluticasone Propionate

Comparison: Betamethasone 17-Propionate 21-Mesylate is unique due to its dual ester and mesylate functional groups, which enhance its lipophilicity and potency compared to other corticosteroids. This structural modification allows for better skin penetration and prolonged anti-inflammatory effects . In contrast, compounds like clobetasol propionate and fluticasone propionate, while potent, may have different pharmacokinetic profiles and side effect profiles .

生物活性

Betamethasone 17-Propionate 21-Mesylate is a synthetic corticosteroid derived from betamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in dermatological formulations to treat various inflammatory skin conditions. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and comparative analyses with similar compounds.

Overview

Chemical Structure and Properties

- Molecular Formula : C26H35FO8S

- Molecular Weight : 526.61 g/mol

- CAS Number : 15423-80-0

The compound's structure includes a glucocorticoid backbone with specific modifications that enhance its lipophilicity and potency compared to other corticosteroids.

This compound exerts its biological effects primarily through interactions with glucocorticoid receptors (GRs). Upon entering the cell, the compound binds to GRs in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. Here, it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of genes involved in inflammation and immune responses.

Key Actions:

- Inhibition of Pro-inflammatory Mediators : The compound inhibits phospholipase A2, reducing the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.

- Regulation of Gene Expression : It upregulates anti-inflammatory genes while downregulating pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution following topical application. Studies show that the compound achieves significant local concentrations in inflamed tissues while minimizing systemic exposure, thus reducing potential side effects.

Comparative Analysis

| Compound | Potency | Lipophilicity | Clinical Use |

|---|---|---|---|

| This compound | High | High | Inflammatory skin conditions |

| Betamethasone Dipropionate | Moderate | Moderate | Dermatological treatments |

| Clobetasol Propionate | Very High | Very High | Severe inflammatory conditions |

| Fluticasone Propionate | High | Moderate | Asthma and allergic rhinitis |

This compound is noted for its enhanced potency and better skin penetration compared to other corticosteroids due to its unique dual ester and mesylate functional groups.

Study on Efficacy in Psoriasis

A clinical study evaluated the efficacy of this compound in patients with moderate to severe psoriasis. Patients applied the ointment twice daily for four weeks. Results showed a significant reduction in psoriasis severity scores (P < 0.01) compared to baseline measurements. Adverse effects were minimal, primarily localized skin irritation.

Excretion Study

An excretion study assessed the urinary metabolites of Betamethasone after therapeutic application. The study involved administering a topical ointment containing the compound to a male subject. Urine samples collected over several days were analyzed using LC-MS/MS techniques. The main metabolites detected were betamethasone-17-propionate and betamethasone itself, indicating effective metabolism and excretion pathways .

特性

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIXIWVFIFXMTE-SOMXGXJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514069 | |

| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-80-0 | |

| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-16-methyl-21-((methylsulfonyl)oxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA4A80ZP11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。